molecular formula C20H22BrN3S2 B2698775 (4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione CAS No. 877818-42-3

(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione

Cat. No.: B2698775
CAS No.: 877818-42-3
M. Wt: 448.44
InChI Key: PVBCXBYSZJPWCO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione is a novel compound that finds applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine core with distinct functional groups that confer unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials:

    • 4-Bromoaniline

    • 4-(Dimethylamino)benzaldehyde

    • Piperazine

    • Thionyl chloride (SOCl2)

  • Synthetic Route:

    • Step 1: The reaction begins with the formation of an intermediate Schiff base by reacting 4-bromoaniline with 4-(dimethylamino)benzaldehyde.

    • Step 2: The Schiff base undergoes cyclization with piperazine in the presence of a catalyst such as hydrochloric acid to form a piperazine-based intermediate.

    • Step 3: The piperazine-based intermediate is treated with thionyl chloride to introduce the thione functional group, resulting in the formation of (4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione.

Industrial Production Methods

Industrial production may utilize automated continuous flow reactors to streamline the synthesis process, ensuring consistent quality and higher yield. This method improves reaction efficiency, reduces waste, and allows precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound can undergo oxidation reactions, typically involving the bromine atom or the thione functional group.

  • Reduction:

    • Reduction reactions may target the carbonyl group present in the phenylcarbonothioyl moiety.

  • Substitution:

    • Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide

    • Conditions: Acidic or basic medium, elevated temperatures

  • Reduction:

    • Reagents: Sodium borohydride, lithium aluminum hydride

    • Conditions: Anhydrous solvents, room temperature

  • Substitution:

    • Reagents: Nucleophiles such as thiols, amines

    • Conditions: Solvent like ethanol or methanol, moderate temperatures

Major Products

  • Oxidation Products: Bromophenol derivatives

  • Reduction Products: Hydroxylated derivatives

  • Substitution Products: Thioether or amine-substituted derivatives

Scientific Research Applications

(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione has broad applications in scientific research:

  • Chemistry:

    • Used as a building block for complex organic synthesis.

    • Employed in studies of thione chemistry and its reactivity.

  • Biology:

    • Investigated for potential antimicrobial activities.

    • Studied for interaction with biological macromolecules.

  • Medicine:

    • Explored for anticancer properties.

    • Investigated as a lead compound in drug discovery.

  • Industry:

    • Utilized in the synthesis of advanced materials.

    • Applied in the development of novel chemical sensors.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets:

    • Interacts with cellular proteins and enzymes.

    • Binds to DNA and RNA, affecting gene expression.

  • Pathways Involved:

    • Inhibits specific enzymes involved in cellular metabolism.

    • Modulates signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione:

    • Similar structure with a chlorine atom instead of bromine.

    • Exhibits different reactivity and biological activity due to halogen variation.

  • (4-Methylphenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione:

    • Contains a methyl group instead of a bromine atom.

    • Shows variations in physical properties and interaction with biological targets.

Uniqueness

(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione stands out due to its bromine atom, influencing its chemical reactivity, physical properties, and potential biological activities. The presence of the thione functional group further enhances its versatility in scientific research.

There you have it! A deep dive into a fascinating compound—hopefully, not too chemical-heavy for your evening. Feel free to share your thoughts or delve into another topic.

Properties

IUPAC Name

[4-(4-bromobenzenecarbothioyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3S2/c1-22(2)18-9-5-16(6-10-18)20(26)24-13-11-23(12-14-24)19(25)15-3-7-17(21)8-4-15/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBCXBYSZJPWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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